molecular formula C12H8ClN3OS B2985353 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 139359-90-3

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No. B2985353
CAS RN: 139359-90-3
M. Wt: 277.73
InChI Key: WHUYCRJKEIFSDT-VGOFMYFVSA-N
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Description

“6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is also known as CITCO . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular formula of this compound is C19H12N3OCl3S . It has a molecular weight of 436.74 . The structure includes an imidazole ring and a thiazole ring, both of which are connected to a phenyl group .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195°C . It is soluble in DMSO but insoluble in water .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(NE)-N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUYCRJKEIFSDT-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

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